![molecular formula C15H13NO5 B3039042 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid CAS No. 954565-42-5](/img/structure/B3039042.png)
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid
Overview
Description
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid, more commonly known as 5-HTP, is a naturally occurring amino acid derived from the seeds of the African plant Griffonia simplicifolia. It is a precursor to the neurotransmitter serotonin, which is involved in regulating mood, appetite, and sleep. 5-HTP has been studied for its potential applications in treating a number of conditions, including depression, anxiety, and insomnia.
Scientific Research Applications
Herbicide Development
Research has identified compounds structurally related to 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid as potent protoporphyrinogen oxidase (PPO) inhibitors, making them significant in the development of herbicides. For instance, a specific compound was found to be a more potent inhibitor than the control sulfentrazone, with potential for use as a new herbicide for wheat field weed control (Jiang et al., 2011).
Antimicrobial Applications
Several derivatives of this chemical structure have been synthesized with antimicrobial properties. Research has shown that certain synthesized compounds displayed notable antibacterial activity against pathogenic strains like E. coli, P. aureus, and antifungal activity against species like A. niger and C. albicans (Sah, Saraswat, & Manu, 2011).
Potential in Treating Inflammatory Bowel Diseases
Research on analogs of 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid includes the study of compounds for their effectiveness in treating inflammatory bowel diseases, specifically ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).
Antioxidant Properties
Compounds related to 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid have been synthesized and tested for their antioxidant properties. For example, certain compounds demonstrated significant free-radical scavenging ability in assays (Shakir, Ariffin, & Abdulla, 2014).
Enzyme Inhibition Studies
Novel derivatives of this compound have been investigated for their inhibitory activities against enzymes like acetylcholinesterase and human carbonic anhydrase. These studies are significant for understanding the biological applications and therapeutic potential of these compounds (Budak et al., 2017).
properties
IUPAC Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-12-6-5-8(7-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10,17H,3-4H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBMUUOOBXISAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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